4-Methylpentedrone (4-MPD) is a synthetic stimulant of the substituted cathinone class, characterized by a pentedrone core structure with a methyl group at the para- (4-) position of the phenyl ring. As with related compounds, its primary mechanism of action involves the inhibition of monoamine reuptake at the dopamine (DAT) and serotonin (SERT) transporters. This positions it as a higher homolog of mephedrone (4-methylmethcathinone) and a direct structural analog of pentedrone, making it a critical tool for structure-activity relationship (SAR) studies in neuropharmacology and forensic science.
Procuring 4-Methylpentedrone over its non-methylated parent compound, pentedrone, or other cathinones is essential for achieving specific, reproducible pharmacological outcomes. The addition of a para-methyl group to the phenyl ring significantly alters monoamine transporter interactions, shifting selectivity and potency. Generic substitution with pentedrone, which lacks this group, or with other analogs like mephedrone, which has a shorter alkyl chain, will yield fundamentally different in vitro and in vivo results. For researchers investigating specific dopamine/serotonin activity ratios or defined metabolic pathways, the precise molecular structure of 4-MPD is not an interchangeable detail but the primary variable under investigation, making substitution scientifically invalid.
The addition of a 4-methyl group significantly increases potency at the serotonin transporter (SERT) relative to the parent compound, pentedrone. In uptake inhibition assays using human embryonic kidney (HEK293) cells, 4-Methylpentedrone (4-MPD) displayed a SERT IC50 value of 30 µM. In contrast, its direct structural analog, pentedrone, is substantially less potent at SERT, with a reported IC50 of 130 µM. This demonstrates that the para-methyl substitution enhances serotonergic interaction by over four-fold.
| Evidence Dimension | Serotonin Transporter (SERT) Uptake Inhibition (IC50) |
| Target Compound Data | 30 µM |
| Comparator Or Baseline | Pentedrone: 130 µM |
| Quantified Difference | 4.3x more potent than Pentedrone |
| Conditions | In vitro [3H]5-HT uptake inhibition assay in hSERT-expressing HEK293 cells. |
This quantifiable shift in serotonergic activity makes 4-MPD a necessary choice for studies designed to probe the effects of mixed dopamine/serotonin action, whereas pentedrone is more suitable for applications requiring lower SERT engagement.
In vivo studies in Swiss CD-1 mice demonstrate that 4-Methylpentedrone is the least effective compound at inducing hyperlocomotion when compared to a panel of five other synthetic cathinones, including pentedrone and N-ethyl-pentedrone (NEPD). While compounds like NEPD produced robust stimulant effects, 4-MPD's impact on locomotor activity was significantly attenuated, distinguishing its behavioral profile from more potently stimulating analogs. This suggests its in vitro transporter profile does not translate to strong locomotor activation, a key differentiator for behavioral studies.
| Evidence Dimension | Hyperlocomotion Efficacy |
| Target Compound Data | Least efficacious compound in eliciting hyperlocomotion among the six tested. |
| Comparator Or Baseline | Pentedrone, Pentylone, NEPD, NEP, 4-MeAP: All more efficacious. |
| Quantified Difference | Qualitatively ranked as the least potent locomotor stimulant in its test class. |
| Conditions | In vivo locomotor activity assessment in Swiss CD-1 mice. |
For researchers needing to isolate non-locomotor behavioral effects or study the neurochemical correlates of cathinones with reduced psychomotor stimulation, 4-MPD is a more suitable tool than its more powerfully stimulating analogs.
The in vitro metabolism of 4-Methylpentedrone in human liver microsomes (HLM) is well-characterized, proceeding through predictable pathways including reduction of the β-keto group, N-demethylation, and hydroxylation of the 4-methyl group followed by oxidation to a carboxylic acid. The mono-hydroxylated metabolite is the most abundant species detected. This contrasts with analogs like pentedrone, which lacks the tolyl-group for this specific hydroxylation pathway, or N-ethylated analogs that introduce additional dealkylation routes. This defined metabolic profile provides a stable and reproducible baseline for toxicological and pharmacokinetic studies.
| Evidence Dimension | Primary Metabolic Pathways |
| Target Compound Data | β-keto reduction, N-demethylation, and 4'-methyl hydroxylation/oxidation. |
| Comparator Or Baseline | Pentedrone: Lacks the 4-methyl group, precluding the tolyl-hydroxylation pathway. |
| Quantified Difference | Presence of a unique and abundant hydroxylated tolyl metabolite pathway not available to pentedrone. |
| Conditions | In vitro incubation with human liver microsomes (HLM). |
Procuring 4-MPD is critical for studies where identifying and quantifying specific, predictable metabolites is the primary goal, ensuring that results are not confounded by the different metabolic pathways of structural analogs.
Ideal for direct, head-to-head comparison with pentedrone to specifically isolate and quantify the functional impact of para-methyl substitution on DAT/SERT selectivity and potency. The >4-fold increase in SERT potency versus pentedrone allows for precise mapping of this structural modification.
Serves as an essential reference standard for differentiating 4-MPD from its isomers and analogs in complex matrices. Its well-documented metabolic profile, particularly the formation of a major hydroxylated tolyl metabolite, provides specific biomarkers for confirmation in forensic casework and clinical toxicology.
Enables research into the neurochemical consequences of DAT/SERT inhibition (e.g., immediate-early gene expression) with minimal confounding effects from strong hyperlocomotion, a known issue with analogs like NEPD. Its profile as a weak locomotor stimulant makes it a superior choice for such applications.